molecular formula C16H28O B14498981 4,8,12-Trimethyltrideca-2,11-dien-6-one CAS No. 62858-52-0

4,8,12-Trimethyltrideca-2,11-dien-6-one

Katalognummer: B14498981
CAS-Nummer: 62858-52-0
Molekulargewicht: 236.39 g/mol
InChI-Schlüssel: GQCILMAKLPWUDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,8,12-Trimethyltrideca-2,11-dien-6-one is a chemical compound with the molecular formula C16H28O. It is a type of homoterpene, which is a class of terpenes that are derived from the oxidative degradation of larger terpenes. This compound is known for its role in plant defense mechanisms, particularly in attracting natural enemies of herbivores .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,12-Trimethyltrideca-2,11-dien-6-one typically involves the use of geranyllinalool as a precursor. The process includes the enzymatic oxidative degradation of geranyllinalool to produce the desired compound . The reaction conditions often require specific enzymes and controlled environments to ensure the proper conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale enzymatic processes similar to those used in laboratory synthesis. The use of bioreactors and other industrial equipment would be essential to maintain the necessary conditions for the enzymatic reactions.

Analyse Chemischer Reaktionen

Types of Reactions

4,8,12-Trimethyltrideca-2,11-dien-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce more oxidized terpenes, while reduction can yield more saturated compounds.

Wissenschaftliche Forschungsanwendungen

4,8,12-Trimethyltrideca-2,11-dien-6-one has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific role in plant defense mechanisms and its production through the enzymatic degradation of geranyllinalool. Its ability to attract natural enemies of herbivores makes it a valuable compound for ecological and agricultural research .

Eigenschaften

CAS-Nummer

62858-52-0

Molekularformel

C16H28O

Molekulargewicht

236.39 g/mol

IUPAC-Name

4,8,12-trimethyltrideca-2,11-dien-6-one

InChI

InChI=1S/C16H28O/c1-6-8-14(4)11-16(17)12-15(5)10-7-9-13(2)3/h6,8-9,14-15H,7,10-12H2,1-5H3

InChI-Schlüssel

GQCILMAKLPWUDF-UHFFFAOYSA-N

Kanonische SMILES

CC=CC(C)CC(=O)CC(C)CCC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.